

# Application Notes: Evaluating the Efficacy of **Adrixetinib** in 3D Tumor Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3] These models exhibit gradients of nutrients, oxygen, and pH, as well as complex cell-cell and cell-extracellular matrix interactions that influence drug response.[1][3] Adrixetinib (also known as Q702) is a potent and selective small molecule inhibitor of the receptor tyrosine kinases AXL, MER, and CSF1R.[4][5][6] These kinases are implicated in tumor progression, metastasis, and the suppression of the anti-tumor immune response.[6][7] By targeting both the tumor cells and the tumor microenvironment, Adrixetinib presents a promising therapeutic strategy.[6][7] These application notes provide a framework for evaluating the anti-cancer effects of Adrixetinib in 3D tumor spheroid models.

### **Key Applications**

- Determination of IC50 Values: Assess the half-maximal inhibitory concentration (IC50) of Adrixetinib on the growth and viability of 3D tumor spheroids derived from various cancer cell lines.
- Evaluation of Anti-Proliferative Effects: Quantify the impact of **Adrixetinib** on the proliferation of cancer cells within the 3D spheroid structure.
- Induction of Apoptosis: Investigate the ability of Adrixetinib to induce programmed cell death in tumor spheroids.



- Analysis of Spheroid Integrity and Invasion: Monitor changes in spheroid morphology, size, and invasive potential upon treatment with Adrixetinib.
- Investigation of Combination Therapies: Explore the synergistic or additive effects of Adrixetinib when combined with other anti-cancer agents.

### **Recommended Cell Lines**

The selection of appropriate cancer cell lines is critical for the successful evaluation of **Adrixetinib**. It is recommended to use cell lines with known expression of AXL, MER, or CSF1R. Examples include, but are not limited to:

- Non-Small Cell Lung Cancer (NSCLC): A549, H1299
- Breast Cancer: MDA-MB-231, Hs578T
- Glioblastoma: U-87 MG
- Pancreatic Cancer: PANC-1
- Acute Myeloid Leukemia (AML): OCI-AML3, U937 (for co-culture models)

### **Experimental Protocols**

## Protocol 1: Generation of 3D Tumor Spheroids using the Liquid Overlay Technique

This protocol describes the formation of tumor spheroids by preventing cell attachment to the culture surface, thereby promoting cell-cell aggregation.[8]

#### Materials:

- Selected cancer cell line
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)



- Trypsin-EDTA
- 96-well ultra-low attachment (ULA) round-bottom plates
- · Hemocytometer or automated cell counter

#### Procedure:

- Culture the selected cancer cell line in a T-75 flask to 70-80% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete culture medium and perform a cell count.
- Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
- Add 100 µL of the cell suspension to each well of a 96-well ULA round-bottom plate.
- Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
- Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.

## Protocol 2: Adrixetinib Treatment of 3D Tumor Spheroids

This protocol outlines the procedure for treating established tumor spheroids with **Adrixetinib**.

#### Materials:

Pre-formed 3D tumor spheroids in a 96-well ULA plate



- Adrixetinib stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Complete cell culture medium

#### Procedure:

- Prepare serial dilutions of Adrixetinib in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest Adrixetinib concentration).
- Once the spheroids have reached the desired size and compactness (typically after 3-4 days
  of culture), carefully remove 50 μL of the medium from each well.
- Add 50 µL of the prepared **Adrixetinib** dilutions or vehicle control to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

## Protocol 3: Assessment of Spheroid Viability using CellTiter-Glo® 3D Assay

This assay determines the number of viable cells in a spheroid based on the quantification of ATP.[9]

#### Materials:

- Adrixetinib-treated spheroids in a 96-well ULA plate
- CellTiter-Glo® 3D Reagent
- Opaque-walled 96-well plate suitable for luminescence measurements
- Plate reader with luminescence detection capabilities

#### Procedure:

• Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.



- Carefully transfer the entire content (spheroids and medium) from the ULA plate to a corresponding opaque-walled 96-well plate.
- Add 100 μL of CellTiter-Glo® 3D Reagent to each well.
- Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

### **Protocol 4: Imaging and Analysis of Spheroid Growth**

This protocol describes the monitoring of spheroid growth over time using brightfield microscopy.

#### Materials:

- Adrixetinib-treated spheroids in a 96-well ULA plate
- Inverted microscope with a digital camera
- Image analysis software (e.g., ImageJ)

#### Procedure:

- At specified time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images
  of the spheroids in each well.
- Use image analysis software to measure the diameter of each spheroid.
- Calculate the spheroid volume using the formula: Volume =  $(4/3)\pi$  (radius)<sup>3</sup>.
- Plot the spheroid volume over time for each treatment condition to assess the effect of Adrixetinib on spheroid growth.



### **Data Presentation**

Quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison.

Table 1: IC50 Values of Adrixetinib in 3D Tumor Spheroid Models

| Cell Line  | Spheroid<br>Formation Time<br>(days) | Adrixetinib<br>Treatment Duration<br>(hours) | IC50 (μM)      |
|------------|--------------------------------------|----------------------------------------------|----------------|
| A549       | 3                                    | 72                                           | [Insert Value] |
| MDA-MB-231 | 4                                    | 72                                           | [Insert Value] |
| U-87 MG    | 3                                    | 72                                           | [Insert Value] |
| PANC-1     | 4                                    | 72                                           | [Insert Value] |

Table 2: Effect of Adrixetinib on Spheroid Volume

| Cell Line             | Treatment<br>Group | Spheroid<br>Volume (mm³)<br>at 0h | Spheroid<br>Volume (mm³)<br>at 72h | % Change in<br>Volume |
|-----------------------|--------------------|-----------------------------------|------------------------------------|-----------------------|
| A549                  | Vehicle Control    | [Insert Value]                    | [Insert Value]                     | [Insert Value]        |
| Adrixetinib (X<br>μM) | [Insert Value]     | [Insert Value]                    | [Insert Value]                     |                       |
| Adrixetinib (Υ<br>μΜ) | [Insert Value]     | [Insert Value]                    | [Insert Value]                     |                       |
| MDA-MB-231            | Vehicle Control    | [Insert Value]                    | [Insert Value]                     | [Insert Value]        |
| Adrixetinib (X<br>μM) | [Insert Value]     | [Insert Value]                    | [Insert Value]                     |                       |
| Adrixetinib (Υ<br>μΜ) | [Insert Value]     | [Insert Value]                    | [Insert Value]                     | _                     |



## Visualizations Signaling Pathway of Adrixetinib



Click to download full resolution via product page

Caption: Adrixetinib inhibits AXL, MER, and CSF1R signaling.

## Experimental Workflow for Adrixetinib Evaluation in 3D Spheroids





Click to download full resolution via product page

Caption: Workflow for testing **Adrixetinib** in 3D tumor spheroids.

### References

- 1. The Production of 3D Tumor Spheroids for Cancer Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]







- 4. Adrixetinib Qurient Therapeutics AdisInsight [adisinsight.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adrixetinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 8. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- To cite this document: BenchChem. [Application Notes: Evaluating the Efficacy of Adrixetinib in 3D Tumor Spheroid Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856184#adrixetinib-use-in-3d-tumor-spheroid-cultures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com